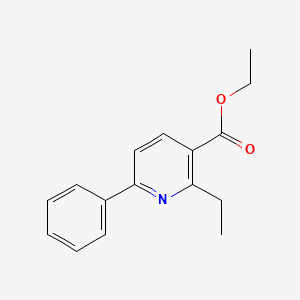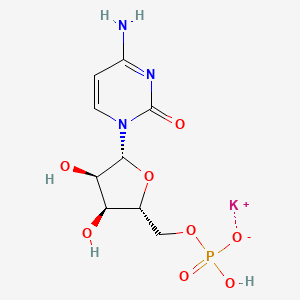
P-rCyd.K+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-rCyd.K+ is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P-rCyd.K+ typically involves a series of chemical reactions that require precise control over reaction conditions. One common method involves the use of high-performance rare-earth materials to form the magnetic core of the compound . The reaction conditions often include high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of P-rCyd.K+ involves large-scale synthesis techniques. These methods often utilize advanced equipment and technologies to ensure the compound is produced efficiently and with high purity. The use of automated systems and continuous monitoring of reaction conditions are crucial to maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: P-rCyd.K+ undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The reactions involving P-rCyd.K+ typically require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen or metal hydrides. Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of P-rCyd.K+, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
P-rCyd.K+ has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, P-rCyd.K+ is studied for its potential role in cellular processes and its ability to interact with biological molecules. In medicine, the compound is being investigated for its potential therapeutic applications, including its use in drug delivery systems and as a diagnostic tool .
Mecanismo De Acción
The mechanism of action of P-rCyd.K+ involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels, particularly potassium channels, which play a crucial role in cellular signaling and homeostasis. By modulating the activity of these channels, P-rCyd.K+ can influence various physiological processes, including cell excitability and neurotransmission .
Comparación Con Compuestos Similares
P-rCyd.K+ is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other potassium channel modulators and ion channel inhibitors. P-rCyd.K+ stands out due to its high selectivity and efficiency in modulating potassium channels, making it a valuable tool in both research and therapeutic applications .
Conclusion
P-rCyd.K+ is a compound with significant potential in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industry. As research continues, the applications and understanding of P-rCyd.K+ are expected to expand, further highlighting its importance in science and medicine.
Propiedades
Fórmula molecular |
C9H13KN3O8P |
|---|---|
Peso molecular |
361.29 g/mol |
Nombre IUPAC |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
ZFVIUJJWAXAQHV-IAIGYFSYSA-M |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[K+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
![4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12831501.png)

![3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)

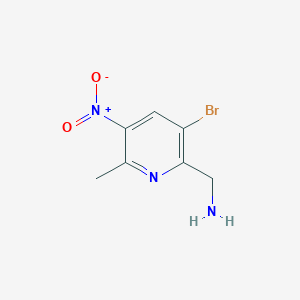
![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
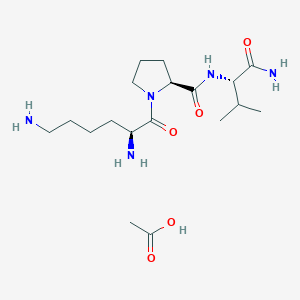

![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)
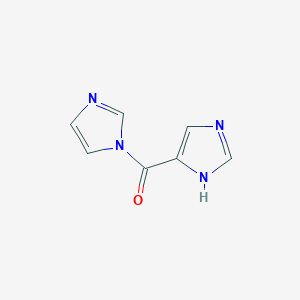
![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)

